molecular formula C6H9NO B2673028 N-(but-3-yn-1-yl)acetamide CAS No. 910232-64-3

N-(but-3-yn-1-yl)acetamide

Cat. No.: B2673028
CAS No.: 910232-64-3
M. Wt: 111.144
InChI Key: ODVZOLHCWVKMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of N-Alkynyl Amides as Versatile Chemical Building Blocks

N-alkynyl amides, the class of compounds to which N-(but-3-yn-1-yl)acetamide belongs, are highly valued in organic chemistry. nih.govresearchgate.net The polarization of the alkyne group in these molecules makes them susceptible to regioselective addition reactions, a characteristic that has been widely exploited in synthesis. nih.gov This class of compounds serves as a foundational element for creating more intricate organic molecules. evitachem.com Their applications span various scientific fields, including the development of new pharmaceuticals and agrochemicals. evitachem.com The synthesis of N-alkyl amides, in general, has garnered considerable attention due to their wide-ranging applications in the biological, pharmaceutical, and organic chemical industries. rsc.org

Structural Characteristics and Intrinsic Reactivity Potential of this compound

The structure of this compound (C6H9NO) incorporates a but-3-yn-1-yl group attached to an acetamide (B32628) moiety. evitachem.comnih.gov This combination of a terminal alkyne and an amide functional group within the same molecule gives it a distinct reactivity profile. The terminal alkyne's sp-hybridized carbons create a linear geometry, enabling π-bond interactions that are crucial for many of its reactions. vulcanchem.com The amide group, on the other hand, influences the electronic properties of the alkyne and can participate in its own set of chemical transformations.

The compound can undergo a variety of reactions, including:

Oxidation and Reduction: The molecule can be oxidized to form compounds like sulfonyl chlorides or sulfonic acids, or reduced to yield various amine derivatives. evitachem.com

Cycloaddition Reactions: The alkyne functionality makes it a suitable partner in cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition to form triazoles and the Pauson-Khand reaction to create cyclopentenone derivatives. vulcanchem.com These reactions are fundamental in creating ring structures, which are common in natural products and biologically active compounds. nih.gov

Substitution Reactions: Nucleophilic substitution can occur at the sulfonyl group, leading to different sulfonamide derivatives. evitachem.com

Overview of Current Academic Research Trajectories for Alkynyl Acetamide Scaffolds

Current research is actively exploring the potential of alkynyl acetamide scaffolds in various areas of chemical synthesis and medicinal chemistry. A significant focus is on the development of novel heterocyclic compounds, which are prevalent in many biologically active molecules. openmedicinalchemistryjournal.comresearchgate.net The development of new molecular frameworks using drug conjugates is a promising strategy to enhance the efficacy and safety of medications, making acetamide-containing scaffolds an active area of research. nih.gov

Researchers are investigating new synthetic methods, including transition-metal-catalyzed reactions, to construct complex polycyclic scaffolds from alkyne-containing precursors. acs.orgfrontiersin.org These methods often involve cascade reactions that allow for the efficient assembly of intricate molecular architectures. The functionalization of alkynes using organoboron reagents in the presence of transition metal catalysts is another area of intense investigation, offering new ways to form carbon-carbon and carbon-heteroatom bonds. acs.org Furthermore, the development of metal-free synthesis methods for alkynyl amides is being explored to create more sustainable and environmentally friendly chemical processes. rsc.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound910232-64-3C6H9NO111.14Contains both an amide and a terminal alkyne. nih.govaccelachem.com
N-(but-3-yn-1-yl)-N-(5-nitropyrimidin-2-yl)acetamide111097-52-0C10H9N4O3234.21Features a nitropyrimidine ring attached to the butynyl acetamide scaffold. bldpharm.com
2-Bromo-N-(but-3-yn-1-yl)acetamide1204333-33-4C6H8BrNO190.04A brominated derivative, useful as a versatile building block. fluorochem.co.ukcymitquimica.com
N-[4-(but-3-yn-1-yl)phenyl]acetamide2229272-81-3C12H13NO187.242An aromatic derivative with the butynyl acetamide attached to a phenyl ring. molport.com
2-{5-oxo-2H,3H,5H,6H,7H,8H,9H- evitachem.comthiazolo[2,3-b]quinazolin-3-yl}-N-[4-(piperidin-1-yl)but-2-yn-1-yl]acetamideNot AvailableC21H28N4O2S400.54A complex heterocyclic compound incorporating the butynyl acetamide structure. molport.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-3-4-5-7-6(2)8/h1H,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVZOLHCWVKMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910232-64-3
Record name N-(but-3-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation Pathways of N but 3 Yn 1 Yl Acetamide

Alkyne Functional Group Transformations

The terminal alkyne is a versatile functional group, rich in electron density, making it susceptible to a range of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

The most prominent reaction involving the terminal alkyne of N-(but-3-yn-1-yl)acetamide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," unites the alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. nih.govbeilstein-journals.org The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. beilstein-journals.orgorganic-chemistry.org Unlike the uncatalyzed thermal Huisgen cycloaddition which requires high temperatures and yields a mixture of regioisomers, the CuAAC reaction proceeds rapidly at or near room temperature to exclusively produce the 1,4-disubstituted triazole isomer. nih.govwikipedia.org This transformation is widely employed in various fields, including medicinal chemistry, materials science, and chemical biology. beilstein-journals.orgrsc.org

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Catalyst Source Reducing Agent (for Cu(II)) Solvent Temperature Typical Yield
CuI None needed Cyrene™, Water, DMF, etc. beilstein-journals.org Room Temperature Good to Excellent beilstein-journals.org
CuSO₄ Sodium Ascorbate Water, t-BuOH/H₂O Room Temperature Excellent nih.gov
Cu(OAc)₂ Sodium Ascorbate Various organic solvents Room Temperature High

The mechanism of the CuAAC reaction has been extensively studied and is understood to proceed through a catalytic cycle involving copper(I) acetylide intermediates. nih.govnih.gov The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne of this compound. wikipedia.org This step is facilitated by the copper(I) catalyst, which significantly increases the acidity of the terminal alkyne proton. wikipedia.orgacs.org

The currently accepted mechanism, supported by kinetic and computational studies, often involves a dinuclear copper intermediate. nih.govrsc.org The process can be summarized as follows:

Formation of Copper(I) Acetylide : A copper(I) salt reacts with the terminal alkyne to form a π-complex, which upon deprotonation (often by a mild base), generates a copper acetylide species. nih.govwikipedia.org

Coordination and Activation : An organic azide coordinates to a second copper center, which activates the azide for cycloaddition. wikipedia.org

Cycloaddition : The activated azide reacts with the copper acetylide in a stepwise manner, leading to a six-membered copper-containing metallocycle intermediate. nih.gov

Ring Contraction and Product Formation : This intermediate rearranges and undergoes ring contraction to form a stable copper-triazolide species. nih.gov

Protonolysis : The final step is the protonation of the copper-triazolide, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. wikipedia.org

Kinetic studies have indicated that the reaction is often second order with respect to the copper(I) catalyst, supporting the involvement of multinuclear copper species in the rate-determining step. nih.govrsc.org

A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which produces a mixture of both 1,4- and 1,5-regioisomers. nih.govwikipedia.org

The high regioselectivity of the CuAAC is a direct consequence of its stepwise, copper-mediated mechanism. nih.govacs.org Computational studies suggest that the formation of the 1,4-isomer proceeds through a lower energy transition state compared to the pathway leading to the 1,5-isomer. rsc.org In the proposed dinuclear mechanism, the azide binds to one copper atom while the acetylide is bound to another. wikipedia.org The subsequent cyclization occurs through the attack of the terminal nitrogen of the azide onto the internal, more electron-rich carbon of the copper acetylide, leading specifically to the 1,4-disubstituted product. nih.gov The alternative pathway to the 1,5-isomer is energetically unfavorable. researchgate.net The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), in contrast, proceeds via a different mechanism involving a ruthenacycle intermediate and selectively produces the 1,5-triazole isomer. organic-chemistry.orgwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions Involving the Terminal Alkyne

The terminal alkyne of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The most common of these is the Sonogashira coupling.

In a typical Sonogashira reaction, the terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (such as an amine). This reaction would transform this compound into an internal, disubstituted alkyne. Other palladium-catalyzed reactions, such as those involving organoboron reagents, are also possible. nih.govacs.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Typical Catalyst/Conditions Product Type
Sonogashira Coupling Aryl/Vinyl Halide (or Triflate) Pd complex (e.g., Pd(PPh₃)₄), CuI, Amine Base Disubstituted Alkyne
Heck-type Coupling Alkene Pd(OAc)₂, Ligand, Base Enyne
Coupling with Organoindiums Organoindium Reagent Pd(0) catalyst 1,3-Butadiene derivative rsc.org

Electrophilic and Nucleophilic Additions to the Triple Bond

The alkyne triple bond can undergo both electrophilic and nucleophilic addition reactions, although it is generally less reactive than an alkene towards electrophiles due to the compact nature of the π-electron cloud. libretexts.org

Electrophilic Addition : In the presence of strong electrophiles like hydrogen halides (HX) or halogens (X₂), this compound can undergo addition across the triple bond. libretexts.org The addition of HX typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the internal carbon. libretexts.org The reaction can proceed in two steps, first yielding a vinyl halide and then, with a second equivalent of HX, a geminal dihalide.

Nucleophilic Addition : While simple alkynes are not highly susceptible to nucleophilic attack, the triple bond of this compound can react with certain nucleophiles, particularly under basic conditions or with transition metal catalysis. For instance, thiols can add across the triple bond in a process known as hydrothiolation, which can be catalyzed to control regioselectivity. h1.co In cases where the alkyne is conjugated to an electron-withdrawing group (an "activated" alkyne), it becomes a Michael acceptor and readily undergoes 1,4-conjugate addition with soft nucleophiles like thiols, amines, or alcohols. researchgate.netnih.gov Although the alkyne in this compound is not activated in this manner, certain nucleophilic additions are still feasible.

Table 3: Examples of Addition Reactions to the Alkyne

Reaction Type Reagent Product of First Addition Product of Second Addition
Electrophilic Addition HBr N-(4-bromobut-3-en-1-yl)acetamide N-(3,3-dibromobutan-1-yl)acetamide
Electrophilic Addition Br₂ N-(3,4-dibromobut-3-en-1-yl)acetamide N-(3,3,4,4-tetrabromobutan-1-yl)acetamide
Nucleophilic Addition R-SH (Thiol) Vinyl thioether Dithioacetal

Amide Functional Group Reactivity

The amide functional group is notably stable and generally unreactive compared to other carbonyl derivatives like esters or acid halides. nih.gov This stability arises from the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C-N bond. nih.gov Consequently, harsh conditions are typically required to induce its reactivity.

The primary reactions of the amide group in this compound are hydrolysis and reduction.

Hydrolysis : The amide bond can be cleaved through hydrolysis under either strongly acidic or basic conditions, typically requiring heat.

Acidic Hydrolysis : Heating with a strong acid (e.g., aqueous HCl or H₂SO₄) will break the amide bond to yield but-3-yn-1-aminium salt and acetic acid. libretexts.orglibretexts.org

Basic Hydrolysis : Heating with a strong base (e.g., aqueous NaOH) will yield but-3-yn-1-amine (B154008) and a salt of acetic acid (e.g., sodium acetate). libretexts.orglibretexts.org

Reduction : The amide carbonyl can be completely reduced to a methylene (B1212753) group (CH₂) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction converts the this compound into N-ethylbut-3-yn-1-amine. libretexts.org Weaker reducing agents are generally ineffective.

Due to the high stability of the amide group, it is possible to perform a wide range of transformations on the alkyne moiety without affecting the amide, highlighting its utility as a robust functional handle.

Table 4: Reactivity of the Amide Functional Group

Reaction Reagents and Conditions Product
Acidic Hydrolysis H₃O⁺, Heat But-3-yn-1-aminium salt + Acetic acid
Basic Hydrolysis NaOH (aq), Heat But-3-yn-1-amine + Sodium acetate

Nucleophilic Acyl Substitution Pathways

The amide group in this compound is subject to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. This reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group—in this case, the but-3-yn-1-aminate anion or a related species—to form a new carbonyl compound. gre.ac.uk

However, the amide bond is the most stable among acyl derivatives due to resonance stabilization, which delocalizes the nitrogen lone pair into the carbonyl system. Consequently, amides are relatively unreactive towards nucleophiles. Reactions typically require harsh conditions, such as strong acid or base and high temperatures, to proceed. psu.edu The general stability of the amide linkage in this compound makes it a robust functional group that can be carried through various synthetic steps targeting other parts of the molecule, such as the terminal alkyne.

Controlled Hydrolysis in Multi-Step Synthetic Sequences

In the context of a multi-step synthesis, the acetamide (B32628) group can function as a stable protecting group for the but-3-yn-1-amine. The removal of this protecting group via hydrolysis is a key step to liberate the primary amine for further functionalization. Controlled hydrolysis of the amide bond in this compound typically requires vigorous conditions. arkat-usa.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon. researchgate.net In both cases, the reaction is often slow and may require prolonged heating. arkat-usa.orgresearchgate.net The challenge in hydrolyzing this compound lies in achieving complete cleavage without inducing unwanted side reactions at the terminal alkyne, which can be sensitive to strongly acidic or basic conditions. Milder, non-aqueous methods have been developed for amide hydrolysis that may offer better functional group compatibility. researchgate.net

Table 1: General Conditions for Amide Hydrolysis
ConditionReagentsTypical TemperatureCharacteristics
AcidicAqueous HCl or H₂SO₄RefluxEffective but can affect acid-labile groups.
BasicAqueous NaOH or KOHRefluxStrong conditions; can cause elimination or other base-mediated side reactions.
Mild AlkalineNaOH in Methanol/DioxaneRoom Temp. to RefluxNon-aqueous conditions that can offer different selectivity. researchgate.net

Cascade and Cyclization Reactions Utilizing the Alkynyl Amide Scaffold

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, providing access to a variety of nitrogen-containing heterocyclic compounds.

Intramolecular Aza-Prins Reactions for Heterocyclic Annulation

While the classical aza-Prins reaction involves the cyclization of a homoallylamine with an aldehyde, a related and powerful transformation can be envisaged for this compound involving an N-acyliminium ion intermediate. gre.ac.uk N-acyliminium ions are highly reactive electrophiles that can be generated from N-acyl compounds under acidic conditions. qub.ac.uknih.gov

For this compound, an N-acyliminium ion could be formed from a suitable precursor, such as an α-hydroxy or α-alkoxy lactam. This highly electrophilic species can then be trapped intramolecularly by the pendant alkyne π-nucleophile. arkat-usa.org This type of N-acyliminium ion-alkyne cyclization is a powerful strategy for constructing nitrogen heterocycles, such as pyrrolizidines and indolizidines. arkat-usa.orgacs.org The reaction typically proceeds to form a five- or six-membered ring containing a vinyl cation, which is then trapped by a nucleophile present in the reaction medium. acs.org

Table 2: Key Features of N-Acyliminium Ion-Alkyne Cyclizations
FeatureDescription
IntermediateHighly electrophilic N-acyliminium ion. qub.ac.uk
π-NucleophileIntramolecular alkene or alkyne. arkat-usa.org
InitiationBrønsted or Lewis acid catalysis. qub.ac.uk
ProductsComplex nitrogen-containing heterocycles. acs.org

Photoredox Radical Cyclization Protocols

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a wide range of chemical transformations. beilstein-journals.org This methodology can be applied to this compound to initiate radical cyclization. The process could involve the formation of a nitrogen-centered radical from the amide functionality through a single-electron transfer (SET) process mediated by an excited photocatalyst. acs.org

Once formed, the amidyl radical can undergo an intramolecular cyclization onto the tethered alkyne. Based on Baldwin's rules, a 5-exo-dig cyclization would be favored, leading to a five-membered heterocyclic ring containing a vinyl radical intermediate. This intermediate would then be quenched, for instance by a hydrogen atom transfer (HAT) agent, to yield the final product, likely a substituted pyrrolidinone. beilstein-journals.org Such protocols offer a green and efficient alternative to traditional radical initiation methods that require harsh reagents or high temperatures.

Other Annulation and Rearrangement Reactions

Beyond the pathways mentioned, the alkynyl amide scaffold of this compound is amenable to other cyclization strategies, particularly those mediated by transition metals. Gold catalysts, for instance, are exceptionally effective at activating alkynes towards nucleophilic attack. rsc.org

A potential transformation for this compound is a gold-catalyzed intramolecular hydroamination/oxidation cascade. In this scenario, a gold(I) catalyst would activate the alkyne, facilitating the intramolecular attack of the amide oxygen or nitrogen. This cyclization, followed by subsequent steps, can lead to the formation of functionalized γ-lactams, which are valuable structural motifs in medicinal chemistry. rsc.org

Derivatization Strategies for Expanding Chemical Space

The terminal alkyne of this compound serves as a versatile functional handle for a variety of transformations, allowing for the expansion of its chemical space and the generation of diverse molecular architectures.

Key derivatization strategies include:

Alkylation of the Terminal Alkyne : The acidic terminal alkyne proton can be removed by a strong base, such as sodium amide (NaNH₂), to generate a nucleophilic acetylide. This acetylide can then react with primary alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, yielding an internal alkyne. youtube.com

Sonogashira Coupling : This palladium- and copper-co-catalyzed cross-coupling reaction is a highly reliable method for forming C(sp)-C(sp²) bonds. wikipedia.orglibretexts.org It allows for the direct coupling of the terminal alkyne in this compound with a wide range of aryl or vinyl halides, providing rapid access to complex conjugated systems. mdpi.comresearchgate.net

Azide-Alkyne "Click" Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry." organic-chemistry.orglabinsights.nl The terminal alkyne of this compound can react efficiently and selectively with organic azides to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is exceptionally robust, high-yielding, and tolerant of numerous functional groups, making it ideal for applications in drug discovery and bioconjugation. nih.govinterchim.fr

Table 3: Key Derivatization Reactions of the Terminal Alkyne
ReactionKey ReagentsProduct TypeSignificance
Alkylation1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (R-X)Internal AlkyneChain extension and C-C bond formation. youtube.com
Sonogashira CouplingAr-X, Pd catalyst, Cu(I) cocatalyst, BaseAryl/Vinyl AlkyneAccess to complex conjugated systems. wikipedia.org
CuAAC (Click Chemistry)R-N₃, Cu(I) catalyst1,2,3-TriazoleRobust and versatile ligation strategy. organic-chemistry.org

Introduction of Electron-Withdrawing Groups (e.g., Fluorination)

The introduction of electron-withdrawing groups, such as fluorine, onto the butynyl chain of this compound can significantly alter the molecule's physical, chemical, and biological properties. Fluorine, in particular, is known to impact metabolic stability, binding affinity, and lipophilicity, making its incorporation a key strategy in medicinal chemistry.

While specific literature on the direct fluorination of this compound is not extensively detailed, the reactivity of terminal alkynes is well-established, allowing for predictions of its behavior. Electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly employed for the fluorination of alkynes. The reaction of a terminal alkyne with an electrophilic fluorine source can lead to the formation of a fluorinated alkyne.

The presence of the acetamide functionality in this compound can influence the outcome of such reactions. The amide group can act as a directing group or may participate in intramolecular reactions under certain conditions. The reaction conditions, including the choice of solvent and catalyst, would be crucial in controlling the regioselectivity and preventing unwanted side reactions.

Table 1: Potential Electrophilic Fluorinating Reagents for Alkynes

Reagent NameChemical NameTypical Reaction Conditions
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Acetonitrile, room temperature or elevated temperatures
N-Fluorobenzenesulfonimide (NFSI) N-FluorobenzenesulfonimideOrganic solvents, often with a catalyst

It is important to note that the direct electrophilic fluorination of terminal alkynes can sometimes be challenging and may lead to a mixture of products. Alternative strategies, such as the synthesis of this compound analogues from pre-fluorinated building blocks, could also be a viable approach to obtaining the desired fluorinated compounds.

Functionalization of the Butynyl Chain for Diverse Scaffolds

The terminal alkyne of this compound is a highly versatile functional group that serves as a linchpin for the construction of a wide array of more complex molecular architectures. Transition metal-catalyzed reactions are particularly powerful tools for the functionalization of the butynyl chain.

One of the most prominent and widely utilized reactions for this purpose is the Sonogashira coupling . This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. acs.orgfigshare.comorganic-chemistry.org The Sonogashira coupling allows for the direct formation of a carbon-carbon bond between the terminal carbon of the alkyne and the aryl or vinyl halide, leading to the synthesis of substituted alkynes.

For this compound, this reaction opens up a vast chemical space for derivatization. By coupling it with a variety of aryl or vinyl halides, a library of compounds with diverse electronic and steric properties can be generated. These products can serve as intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 2: Representative Sonogashira Coupling Reaction

Reactant 1Reactant 2 (Aryl/Vinyl Halide)Catalyst SystemProduct
This compoundIodobenzenePd(PPh₃)₄, CuI, Et₃NN-(4-phenylbut-3-yn-1-yl)acetamide
This compound4-BromopyridinePdCl₂(PPh₃)₂, CuI, Et₃NN-(4-(pyridin-4-yl)but-3-yn-1-yl)acetamide
This compound(E)-1-Iodo-2-phenylethenePd(PPh₃)₄, CuI, Et₃NN-(6-phenylhex-5-en-3-yn-1-yl)acetamide

Beyond linear extensions, the butynyl chain of this compound is a key precursor for the synthesis of various heterocyclic scaffolds. The amide nitrogen can act as an intramolecular nucleophile, participating in cyclization reactions with the alkyne. These reactions can be promoted by various transition metal catalysts, such as gold, palladium, or copper, leading to the formation of nitrogen-containing heterocycles like pyrrolidines, piperidines, and other fused ring systems. rsc.orgcore.ac.uk

Furthermore, the amide group can act as a directing group in transition metal-catalyzed C-H activation and functionalization reactions, enabling transformations at positions that would otherwise be unreactive. acs.orgfigshare.com This amide-directed reactivity can be harnessed to achieve hydrofunctionalization of the alkyne, leading to the stereoselective synthesis of substituted alkenes.

Applications of N but 3 Yn 1 Yl Acetamide As a Versatile Chemical Building Block

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The unique structural arrangement of N-(but-3-yn-1-yl)acetamide, featuring both a nucleophilic amide and a reactive terminal alkyne, provides a powerful platform for the synthesis of a wide array of nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis of Azabicycles and Related Fused Ring Systems

The synthesis of azabicycles and other N-fused heterocyclic systems often relies on intramolecular cyclization strategies. In this context, this compound and its derivatives can serve as key precursors. Transition metal-catalyzed cycloisomerization reactions provide an efficient route to these complex architectures. For instance, silver-catalyzed cycloisomerization of propargyl-containing heterocycles has been shown to be an exceptionally mild and efficient method for preparing 1,3-disubstituted N-fused heterocycles such as indolizines. nih.govfigshare.com While direct examples utilizing this compound are not extensively documented, the principles of these reactions are applicable. The amide nitrogen, after appropriate activation or in the presence of a suitable catalyst, can participate in an intramolecular attack on the alkyne, leading to the formation of a cyclic intermediate that can be further elaborated into the desired azabicyclic framework.

Another powerful strategy involves radical cyclization. The addition of a radical to the double bond of N-(arylsulfonyl)acrylamides can initiate a cascade of cyclization, aryl migration, and desulfonylation events via amidyl radical intermediates, ultimately leading to highly functionalized heterocyclic scaffolds. researchgate.netfigshare.com This approach highlights the potential for the amide moiety in this compound to participate in radical-mediated ring-forming reactions to construct complex fused systems.

Cyclization StrategyCatalyst/ReagentResulting HeterocycleRef.
Transition Metal-Catalyzed CycloisomerizationSilver (Ag) catalysts1,3-Disubstituted Indolizines nih.gov
Radical Cyclization CascadeVisible light, N-alkenyloxypyridinium saltsPyridine-tethered bicyclic oxaspiro ring systems researchgate.net

Formation of Triazole and Thiadiazole Derivatives

The terminal alkyne of this compound is a key functional group for the construction of five-membered aromatic heterocycles, particularly triazoles, through 1,3-dipolar cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. In this reaction, the this compound acts as the alkyne component, reacting with an organic azide (B81097) in the presence of a copper(I) catalyst to afford the corresponding triazole derivative with the acetamide (B32628) side chain. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The synthesis of thiadiazole derivatives can also be achieved using precursors containing an acetamide moiety. For instance, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazoles have been synthesized and studied for their biological activity. researchgate.net While not a direct use of this compound, this demonstrates the utility of the acetamide group in the formation of such heterocyclic systems. General methods for the synthesis of 1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. The amide functionality in this compound could be envisioned as a precursor to such intermediates.

HeterocycleSynthetic MethodKey ReactantsCatalystRef.
1,2,3-TriazoleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)This compound, Organic AzideCopper(I) salt
1,3,4-ThiadiazoleCyclization of Thiosemicarbazide DerivativesThiosemicarbazide, Carboxylic Acid DerivativesAcid or Dehydrating Agent

Integration into Purine (B94841) and Indazole Scaffolds

The incorporation of the this compound moiety into more complex heterocyclic systems like purines and indazoles can be achieved through various synthetic strategies. For purine synthesis, a common approach involves the Sonogashira coupling of a halogenated purine derivative with a terminal alkyne. mdpi.comnih.govresearchgate.net Specifically, a 6-iodopurine (B1310063) derivative can be reacted with this compound in the presence of a palladium catalyst and a copper co-catalyst to yield the corresponding 6-alkynylated purine. mdpi.com This method allows for the direct installation of the alkynyl acetamide side chain onto the purine core.

The synthesis of indazole scaffolds can also utilize alkynes as key building blocks. For example, rhodium-catalyzed C-H activation/cyclization cascades between azoxy compounds and alkynes can furnish 2H-indazoles in good yields. nih.gov While direct application of this compound in this specific reaction has not been detailed, the methodology suggests its potential as a suitable alkyne partner. Furthermore, the synthesis of N-substituted indazole-3-carboxamides often involves the introduction of a linker between the indazole core and other functional groups, a role for which the this compound structure is well-suited. derpharmachemica.comnih.gov

Target ScaffoldSynthetic StrategyKey ReactantsCatalyst SystemRef.
6-Alkynylated PurineSonogashira Coupling6-Iodopurine derivative, this compoundPalladium catalyst, Copper co-catalyst mdpi.comnih.gov
2H-IndazoleRh-catalyzed C-H activation/cyclizationAzoxy compound, AlkyneRhodium catalyst nih.gov

Synthesis of Complex Polyfunctionalized Organic Molecules

The bifunctional nature of this compound makes it an ideal component for the synthesis of complex organic molecules, where both the alkyne and amide functionalities can be strategically employed to introduce diverse structural motifs and build molecular complexity.

Strategies for Incorporating Alkynyl Amide Moieties into Advanced Chemical Structures

The terminal alkyne of this compound is a versatile handle for its incorporation into larger and more complex molecules. One of the most powerful methods for this is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct method to attach the this compound moiety to a wide range of aromatic and olefinic scaffolds. The reaction is highly valued for its mild conditions and functional group tolerance.

Beyond cross-coupling reactions, the alkyne can participate in various cycloaddition reactions. For instance, the [3+2] cycloaddition with azomethine ylides can lead to the formation of highly substituted pyrrolidine (B122466) derivatives. rsc.org This highlights the potential of this compound to serve as a dipolarophile in the construction of complex nitrogen-containing rings. The amide functionality, in turn, can be a site for further modification or can influence the reactivity and conformation of the resulting molecule.

Incorporation StrategyReaction TypeKey ReactantsCatalystResulting StructureRef.
Sonogashira CouplingCross-couplingThis compound, Aryl/Vinyl HalidePalladium catalyst, Copper co-catalystAryl/Vinyl-substituted alkynyl amide nih.gov
[3+2] CycloadditionCycloadditionThis compound, Azomethine Ylide-Substituted Pyrrolidine rsc.org

Preparation of Molecular Conjugates through Linker Chemistry

The ability of this compound to act as a bifunctional linker is a key application in the field of bioconjugation and medicinal chemistry. nih.govacs.org The terminal alkyne is a prime functional group for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent attachment of the this compound linker to a molecule bearing an azide group, such as a biomolecule (peptide, protein, or nucleic acid) or a drug molecule. nih.govacs.org

Simultaneously, the amide functionality can be hydrolyzed to reveal a primary amine, which can then be used for conjugation to another molecule through standard amide bond formation or other amine-specific chemistries. This orthogonal reactivity of the alkyne and the masked amine (as an amide) makes this compound an attractive building block for the synthesis of heterobifunctional linkers. These linkers are crucial in the construction of antibody-drug conjugates (ADCs), where they connect a potent cytotoxic drug to a monoclonal antibody, and in the development of PROTACs (proteolysis-targeting chimeras), which utilize a linker to bring a target protein and an E3 ligase into proximity. nih.govacs.org

Conjugate TypeLinker StrategyKey ReactionFunctional Groups UtilizedRef.
Oligonucleotide ConjugatesOrthogonal conjugationCuAAC and Amide bond formationAlkyne and Amine (from amide hydrolysis) nih.govacs.org
Antibody-Drug Conjugates (ADCs)Heterobifunctional linkingClick Chemistry, Amide CouplingAlkyne, Amine semanticscholar.org
PROTACsHeterobifunctional linkingAldehyde-Alkyne-Amine (A3) couplingAlkyne, Amine nih.govacs.org

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific published research detailing the applications of this compound in the requested areas. While the compound's structure suggests potential utility as a chemical building block, concrete examples, detailed research findings, and data for the synthesis of advanced chemical probes, catalytic ligands, or for contributions to materials chemistry and polymer science are not present in the current body of scientific literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the outline. The information required to generate the specified content for each section and subsection does not exist in published form.

Advanced Spectroscopic and Mechanistic Elucidation of N but 3 Yn 1 Yl Acetamide Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Detailed ¹H and ¹³C NMR Analysis of Synthesized Derivatives

The ¹H and ¹³C NMR spectra of N-(but-3-yn-1-yl)acetamide provide a definitive fingerprint of its molecular structure. Each signal in the spectrum corresponds to a unique set of protons or carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and quantification of hydrogen atoms in different chemical environments. The characteristic signals for this compound are influenced by the electron-withdrawing effects of the adjacent nitrogen and alkyne groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom. The presence of the terminal alkyne and the amide carbonyl carbon are particularly distinctive features in the spectrum.

Interactive Data Table of Predicted NMR Data for this compound
Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
ProtonCH₃ (Acetyl)~1.9 - 2.1-
ProtonCH₂ (next to NH)~3.2 - 3.4-
ProtonCH₂ (next to C≡C)~2.3 - 2.5-
ProtonC≡CH (Terminal Alkyne)~1.9 - 2.1-
ProtonNH (Amide)~5.5 - 8.5 (broad)-
CarbonC=O (Carbonyl)-~170 - 172
CarbonCH₃ (Acetyl)-~22 - 24
CarbonCH₂ (next to NH)-~38 - 40
CarbonCH₂ (next to C≡C)-~18 - 20
CarbonC≡CH (Alkyne)-~80 - 84
CarbonC≡CH (Alkyne)-~68 - 72

Application of Advanced Multi-Dimensional NMR Techniques (e.g., HSQC) for Conformational and Connectivity Studies

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for unambiguously assigning proton and carbon signals and determining the connectivity within the molecule. An HSQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms, providing clear evidence of C-H connections. This is particularly useful in complex derivatives of this compound where signal overlap in 1D spectra might occur. These advanced techniques help in confirming the structural integrity of synthesized compounds.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₆H₉NO), the predicted monoisotopic mass is 111.06841 Da. uni.lu HRMS is crucial for confirming the identity of newly synthesized derivatives and for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table of Predicted m/z for this compound Adducts uni.lu
Adductm/z
[M+H]⁺112.07569
[M+Na]⁺134.05763
[M+K]⁺150.03157
[M+NH₄]⁺129.10223

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. For amides, a common fragmentation pathway is the McLafferty rearrangement. libretexts.org Another typical fragmentation for amides involves alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom. Analysis of these fragmentation patterns provides valuable structural information and can be used to confirm the identity of this compound and its derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, key absorption bands are expected for the N-H bond, the C=O bond of the amide, and the C≡C and ≡C-H bonds of the terminal alkyne. The positions of these bands can be influenced by hydrogen bonding. This technique is particularly useful for monitoring the progress of a reaction, for example, by observing the appearance or disappearance of a characteristic functional group peak.

Interactive Data Table of Characteristic IR Absorption Bands for this compound
Functional GroupBondCharacteristic Absorption (cm⁻¹)
AmideN-H stretch~3300 (secondary amides)
AmideC=O stretch (Amide I band)~1650
AmideN-H bend (Amide II band)~1550
Alkyne≡C-H stretch~3300
AlkyneC≡C stretch~2100 - 2260 (weak)
AlkylC-H stretch~2850 - 3000

Elucidation of Reaction Mechanisms and Transient Intermediates

Kinetic Studies of this compound Transformations

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering valuable information about the factors that influence reaction pathways and the nature of the transition states. For this compound, kinetic analyses are instrumental in elucidating the mechanisms of its various transformations, such as metal-catalyzed intramolecular cyclizations.

Hypothetical Kinetic Study of Gold-Catalyzed Cyclization:

A plausible transformation of this compound is its intramolecular cyclization to form heterocyclic products, a reaction often catalyzed by gold complexes. A kinetic study of such a reaction could be designed to determine the rate law and activation parameters, thereby shedding light on the reaction mechanism.

For a proposed gold-catalyzed cyclization, the reaction rate could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of the reactant or the appearance of the product over time. By varying the concentrations of the substrate, catalyst, and any other relevant species, the order of the reaction with respect to each component can be determined.

A hypothetical rate law for the gold-catalyzed cyclization of this compound (S) to a product (P) might take the form:

Rate = k[S]^a[Au catalyst]^b

where 'k' is the rate constant, and 'a' and 'b' are the reaction orders with respect to the substrate and the catalyst, respectively.

Interactive Data Table: Hypothetical Kinetic Data for the Cyclization of this compound

Experiment[this compound] (M)[Au Catalyst] (mol%)Initial Rate (M/s)
10.111.5 x 10⁻⁵
20.213.0 x 10⁻⁵
30.123.0 x 10⁻⁵

Further kinetic experiments conducted at different temperatures would allow for the determination of the activation energy (Ea) using the Arrhenius equation, providing deeper insight into the energy barrier of the rate-determining step.

Spectroscopic Detection and Characterization of Reactive Intermediates

The direct observation and characterization of transient intermediates are paramount for the definitive elucidation of a reaction mechanism. In the context of this compound transformations, various spectroscopic techniques can be employed to detect and structurally characterize fleeting reactive species.

Potential Intermediates in Gold-Catalyzed Cyclization:

In gold-catalyzed cyclizations of N-alkynyl amides, several types of intermediates have been proposed, including π-alkyne complexes, vinylidene complexes, and gold-carbene species. The intramolecular nucleophilic attack of the amide oxygen onto the activated alkyne can lead to the formation of heterocyclic intermediates such as oxazolines.

Spectroscopic Techniques for Intermediate Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can be employed to slow down the reaction and potentially observe the signals of less stable intermediates. For instance, the formation of a gold-carbene intermediate could be evidenced by a characteristic downfield shift in the 13C NMR spectrum for the carbene carbon. nih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the disappearance of the characteristic vibrational bands of the reactants (e.g., the C≡C-H stretch of the terminal alkyne around 3300 cm⁻¹) and the appearance of bands corresponding to intermediates and products. For example, the formation of an oxazoline ring would be indicated by the appearance of a C=N stretching vibration.

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify cationic intermediates, such as gold-alkyne complexes or other charged transient species, by analyzing the mass-to-charge ratio of ions in the reaction mixture.

Transient Absorption Spectroscopy: This technique can be used to study the dynamics of very short-lived excited states and reactive intermediates by monitoring their absorption of light at different wavelengths as a function of time after photoexcitation.

Interactive Data Table: Expected Spectroscopic Signatures of Potential Intermediates

IntermediateSpectroscopic TechniqueExpected Signature
Gold-π-Alkyne Complex13C NMRShift in the signals of the alkyne carbons upon coordination to gold.
Gold-Carbene Intermediate13C NMRCharacteristic downfield signal for the carbene carbon (>200 ppm). nih.gov
Oxazoline IntermediateIRAppearance of a C=N stretching band (approx. 1650-1680 cm⁻¹).
13C NMRSignal for the sp²-hybridized carbon of the C=N bond.
Vinylidene IntermediateIRCharacteristic C=C stretching frequency.

By combining the insights gained from kinetic studies with the direct spectroscopic observation of reactive intermediates, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved.

Computational and Theoretical Investigations of N but 3 Yn 1 Yl Acetamide and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular tool for predicting the molecular properties and reactivity of organic compounds. nih.govresearchgate.net For N-(but-3-yn-1-yl)acetamide, DFT calculations can elucidate its fundamental electronic properties, offering predictions about its stability and chemical behavior.

Key parameters that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net This information is particularly valuable for predicting the regioselectivity of chemical reactions involving this compound.

Natural Bond Orbital (NBO) analysis is another valuable tool that can be used in conjunction with DFT to understand the nature of intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical)

ParameterValue (a.u.)Description
HOMO Energy-0.25Energy of the highest occupied molecular orbital
LUMO Energy0.05Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap0.30Indicator of chemical reactivity and stability
Electronegativity (χ)0.10Measure of the ability to attract electrons
Chemical Hardness (η)0.15Resistance to change in electron distribution
Global Softness (S)3.33Reciprocal of chemical hardness

Note: The values in this table are for illustrative purposes and are not based on actual experimental or computational data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide detailed information about conformational changes and intermolecular interactions. researchgate.net

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and biological properties. The simulations can reveal the dynamics of the butynyl and acetamide (B32628) groups, providing insights into their preferred orientations.

MD simulations are also instrumental in studying the interactions of this compound with other molecules, such as solvents or biological macromolecules. researchgate.net For example, simulations in an aqueous environment can reveal how water molecules solvate the compound and the role of hydrogen bonding. If this compound or its derivatives are being investigated as potential ligands for a protein target, MD simulations can be used to study the stability of the protein-ligand complex over time. researchgate.net

Illustrative Data Table: Key Intermolecular Interactions from MD Simulations (Hypothetical)

Interacting PartnerType of InteractionAverage Distance (Å)Persistence (%)
WaterHydrogen Bond (C=O...H-O)2.885
WaterHydrogen Bond (N-H...O-H₂)3.070
Ethanolvan der Waals3.595

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations.

In Silico Design of Novel Chemical Transformations and Reaction Pathways

Computational methods can be employed to design and predict the outcomes of novel chemical transformations involving this compound. By modeling potential reaction pathways, it is possible to identify the most energetically favorable routes and predict the structures of intermediates and products. This in silico approach can guide synthetic chemists in the design of efficient and selective reactions.

For example, the terminal alkyne group in this compound is a versatile functional group that can participate in a variety of reactions, such as click chemistry, Sonogashira coupling, and hydrofunctionalization reactions. Computational modeling can be used to explore the mechanisms of these reactions and to predict the effects of different catalysts and reaction conditions.

Transition state theory, often in combination with DFT calculations, can be used to calculate the activation energies of different reaction steps, providing a quantitative prediction of reaction rates. mdpi.com This allows for the a priori assessment of the feasibility of a proposed synthetic route.

Ligand-Based Molecular Modeling for Chemical Scaffold Optimization and Design

Ligand-based molecular modeling techniques are employed when the three-dimensional structure of the biological target is unknown. mdpi.comnih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity.

For this compound and its derivatives, if a series of analogues with varying biological activities were synthesized, ligand-based methods could be used to build a pharmacophore model. This model could then be used to virtually screen large compound libraries to identify new molecules with the potential for similar activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another ligand-based approach. nih.gov QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for derivatives of this compound, it would be possible to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Illustrative Data Table: Pharmacophore Features for a Hypothetical Target

FeatureTypeLocation (Coordinates)
1Hydrogen Bond Donor(x₁, y₁, z₁)
2Hydrogen Bond Acceptor(x₂, y₂, z₂)
3Hydrophobic Center(x₃, y₃, z₃)
4Alkyne Feature(x₄, y₄, z₄)

Note: This table illustrates the components of a hypothetical pharmacophore model.

Emerging Research Directions and Future Perspectives for N but 3 Yn 1 Yl Acetamide Chemistry

Innovations in Sustainable and Green Chemistry Approaches for N-Alkynyl Amide Synthesis

The synthesis of N-alkynyl amides, including N-(but-3-yn-1-yl)acetamide, has traditionally relied on methods that can involve harsh conditions or expensive metal catalysts. nih.gov However, the principles of green chemistry are driving innovation toward more sustainable synthetic routes.

Recent research has focused on the development of transition-metal-free pathways. One such approach involves the photoinduced alkynylation of carbamoyl (B1232498) radicals using hypervalent iodine(III) reagents. rsc.org This method offers a facile, redox-neutral synthesis of alkynyl amides under mild conditions and demonstrates a broad tolerance for various functional groups. rsc.org Another sustainable strategy is the one-pot, transition-metal-free synthesis from readily available feedstocks like methyl esters and acetamides, which presents a cost-effective and efficient alternative.

Furthermore, the use of more abundant and less toxic metals is being explored. Nickel-catalyzed amidation of aryl alkynyl acids, for example, provides a practical pathway to useful amide products under mild conditions. acs.org These methods reduce reliance on precious metals like palladium. nih.govacs.org The development of enzymatic methods for amide bond formation also represents a significant step forward in green synthesis, offering high selectivity and mild reaction conditions.

Synthesis MethodCatalyst/Reagent TypeKey Advantages
Photoinduced AlkynylationMetal-Free / Hypervalent IodineMild conditions, redox-neutral, good functional group tolerance rsc.org
One-Pot SynthesisTransition-Metal-FreeUses readily available feedstocks, cost-effective, efficient nih.gov
Nickel-Catalyzed AmidationEarth-Abundant Metal (Nickel)Milder conditions, avoids precious metals acs.org
Enzymatic AmidationBiocatalyst (e.g., Lipase)High selectivity, aqueous conditions, biodegradable catalyst

These evolving synthetic strategies are crucial for the environmentally benign production of this compound and related compounds, making them more accessible for broader applications.

Potential in Advanced Materials Applications, Beyond Current Scope

The bifunctional nature of this compound makes it an excellent candidate for the synthesis of advanced materials. The terminal alkyne group is particularly valuable for its participation in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency, specificity, and mild reaction conditions, making it ideal for polymer synthesis and modification. sigmaaldrich.com

This compound can be envisioned as a monomer or a functionalizing agent for creating novel polymers. For instance, it could be incorporated into polypeptoid backbones, which are synthetic mimics of polypeptides. osti.gov The pendant alkyne group would then be available for post-polymerization modification, allowing for the grafting of other polymer chains (like polyethylene (B3416737) glycol) to create complex architectures such as bottlebrush copolymers. osti.gov Such materials are of interest in biomedical applications, including drug delivery and tissue engineering.

The alkyne functionality also enables its use in thiol-yne reactions, which can create highly cross-linked polymer networks. umich.edu These networks are valuable for developing robust coatings, adhesives, and hydrogels. The amide group, through its hydrogen-bonding capability, can impart desirable thermal and mechanical properties to these materials, such as increased strength and thermal stability.

Potential ApplicationKey Functional GroupRelevant ChemistryResulting Material
Polymer FunctionalizationTerminal AlkyneAzide-Alkyne "Click" Chemistry organic-chemistry.orgGraft Copolymers, Bottlebrush Polymers osti.gov
Network Polymer FormationTerminal AlkyneThiol-Yne Radical Addition umich.eduCross-linked Networks, Hydrogels
Polymer Backbone ModificationAmideHydrogen BondingMaterials with enhanced thermal/mechanical properties

Development of Novel Catalytic Systems Employing Alkynyl Amide Ligands

The simultaneous presence of a nitrogen donor (from the amide) and a π-system (from the alkyne) in this compound suggests its potential use as a ligand in organometallic chemistry and catalysis. Amide ligands are known to stabilize transition metal complexes and play roles in catalytic transformations. wikipedia.orgnih.gov Similarly, alkynyl ligands are integral to many catalytic processes, including hydrogenation and polymerization. researchgate.netwikipedia.org

This compound could function as a bidentate N,π-ligand or as a bridging ligand between two metal centers. This coordination could stabilize reactive intermediates or influence the stereoselectivity of catalytic reactions. The development of novel catalysts based on this scaffold could lead to new efficiencies in reactions like cross-coupling, hydroamination, and cyclization. capes.gov.bracs.org

For example, iron complexes bearing amido ligands have been investigated for the hydrosilylation of alkenes. nih.gov The electronic properties of an alkynyl amide ligand could modulate the activity of such a catalyst. Similarly, iridium(III) complexes with alkynyl ligands are being explored for their phosphorescent properties, and the introduction of an amide functionality could tune these optoelectronic characteristics. acs.org The synthesis and characterization of coordination complexes with this compound is a promising area for discovering new catalytic activities.

Metal CenterLigand TypePotential Catalytic ApplicationRationale
Palladium (Pd)Amido / AlkynylCross-Coupling ReactionsAmide can stabilize the metal center; alkyne can participate in migratory insertion. capes.gov.br
Iron (Fe)Amido-PyridinateRing-Opening PolymerizationAmide ligands are known to support catalytically active iron centers. nih.govfrontiersin.org
Iridium (Ir)AlkynylPhosphorescent Emitters / Photoredox CatalysisThe amide group can tune the electronic properties of the alkynyl-metal complex. acs.org

Integration into Supramolecular Assemblies and Nanoscale Chemical Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered structures from smaller molecular components. rsc.org The amide group in this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for designing self-assembling systems.

Amide-containing molecules are known to form tapes, sheets, and helical structures driven by hydrogen bonding. nd.edu The specific geometry of this compound could direct its assembly into unique nanoscale architectures. For instance, bolaamphiphilic molecules with amide cores have been shown to span lipid bilayers and facilitate phospholipid translocation. nd.edu By functionalizing this compound with appropriate groups, similar membrane-interactive systems could be developed.

The terminal alkyne adds another dimension of control. Molecules functionalized with terminal alkynes have been shown to self-assemble into distinct phases like micelles or twisted ribbons. researchgate.net Furthermore, the alkyne group provides a reactive handle for covalently capturing or modifying the supramolecular assembly after it has formed, for example, by cross-linking the units via polymerization or click reactions. This could be used to create stable organic nanotubes or functionalized surfaces. The combination of directional hydrogen bonding from the amide and the versatile reactivity of the alkyne makes this compound a compelling building block for the bottom-up construction of complex nanostructures. oup.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing N-(but-3-yn-1-yl)acetamide derivatives, and how can data contradictions be resolved?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, is critical for structural elucidation. For example, 13C^{13}\text{C} NMR (101 MHz, DMSO-d6) was used to confirm the backbone structure of a related compound, (R)-N-(1-(9H-pyrido[3,4-b]indol-1-yl)but-3-yn-1-yl)acetamide . Mass spectrometry (electron ionization) from NIST databases provides molecular weight validation and fragmentation patterns . To resolve contradictions (e.g., unexpected peaks in NMR), cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (e.g., density functional theory for predicted spectra). Discrepancies may arise from solvent interactions, impurities, or conformational isomers .

Q. How can synthetic routes for this compound derivatives be optimized for yield and purity?

  • Answer : General procedures involve coupling reactions (e.g., amidation via activated esters) or multi-step functionalization of the alkyne group. For instance, analogs like N-((3s,5s,7s)-adamantan-1-yl)but-3-enamide were synthesized with yields ranging from 11% to 51% using bromine/chlorine-mediated coupling . Optimization strategies include:

  • Temperature control (e.g., 0–25°C for sensitive intermediates).
  • Catalytic systems (e.g., Pd-mediated cross-coupling for alkyne functionalization).
  • Purification via flash chromatography or recrystallization, monitored by HPLC (≥95% purity thresholds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.